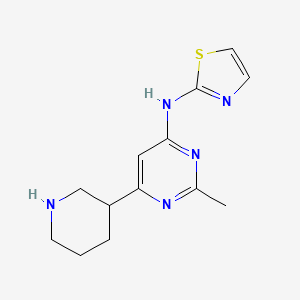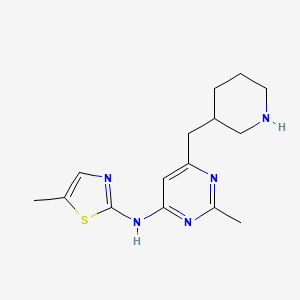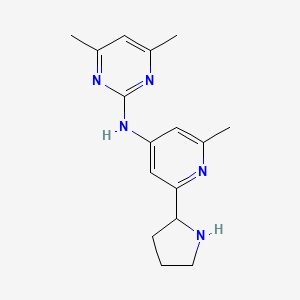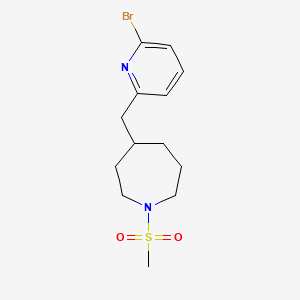
4-((6-Bromopyridin-2-yl)methyl)-1-(methylsulfonyl)azepane
Übersicht
Beschreibung
The compound “4-((6-Bromopyridin-2-yl)methyl)-1-(methylsulfonyl)azepane” appears to be a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted at the 2-position with a bromine atom and at the 6-position with a methylsulfonyl azepane group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and azepane precursors. The bromine could potentially be introduced via electrophilic aromatic substitution, and the methylsulfonyl group could be added via a nucleophilic substitution reaction. However, without specific literature or experimental data, this is purely speculative.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and azepane rings, as well as the bromine and methylsulfonyl substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and methylsulfonyl groups, which could activate the pyridine ring towards further electrophilic aromatic substitution reactions. The azepane ring could potentially undergo ring-opening reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonyl group and the bromine atom could influence its solubility in various solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states.Wissenschaftliche Forschungsanwendungen
Azepanium Ionic Liquids
Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. This innovation transforms azepane, a coproduct from the polyamide industry, into valuable ionic liquids, reducing the need for combustion disposal. These azepanium salts exhibit varied liquid temperature ranges influenced by their anionic and cationic structures. They demonstrate wide electrochemical windows, making them promising and safe alternatives to volatile organic compound-based electrolytes (Belhocine et al., 2011).
Cross Coupling of Sulfonamides
N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been effectively synthesized through a CuI-catalyzed reaction. This process utilizes 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides. The versatility of this method extends to 2-bromopyridine, 4-bromopyridine, and numerous substituted phenyl bromides, demonstrating its broad applicability in synthesizing sulfonamide derivatives (Xiaojun Han, 2010).
Optimization of Azepane Derivatives as PKB Inhibitors
In the search for effective PKB-alpha inhibitors, novel azepane derivatives have been developed and tested. These derivatives, designed based on molecular modeling studies and plasma stability considerations, have shown significant in vitro inhibitory activity against PKB-alpha. Their structures were optimized to enhance plasma stability and activity, indicating their potential in therapeutic applications (Breitenlechner et al., 2004).
N-(6-Methylpyridin-2-yl)mesitylenesulfonamide Polymorph
A new polymorph of N-(6-methylpyridin-2-yl)mesitylenesulfonamide, a pharmaceutically active sulfapyridine derivative, has been discovered. This zwitterionic form demonstrates solvent-dependent dimorphism, offering insights into molecular conformation and intermolecular interactions, which are crucial for understanding the substance's pharmaceutical properties (Pan & Englert, 2013).
Intercalating Nucleic Acids
The use of isopropylidene-protected (S)-4-O-(methylsulfonyl)butane-1,2,4-triol in alkylation reactions has led to the production of N3-monoalkylated and dialkylated products useful for DNA synthesis. These compounds, when inserted into oligomers, stabilize DNA triplexes while slightly destabilizing DNA/DNA and DNA/RNA duplexes, highlighting their potential in nucleic acid research (Aly, Wamberg & Pedersen, 2005).
Vinylsulfones and Vinylsulfonamides Synthesis
The synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide has been explored. These compounds have significant biological activities and are used in various synthetic organic chemistry applications. This research provides a straightforward protocol for their synthesis, contributing to the understanding of their chemical properties and potential uses (Kharkov University Bulletin Chemical Series, 2020).
Novel Phosphotriesters Synthesis
The study focuses on synthesizing aryl bis(3'-O-acetylthymidin-5'-yl) phosphate derivatives, exploring their potential as substrates for methyl-coenzyme M reductase in Methanobacterterium thermoautotrophicum. This research contributes to the understanding of methane biosynthesis pathways and their inhibition, offering potential insights for biotechnological applications (Gunsalus, Romesser & Wolfe, 1978).
Safety And Hazards
As with any chemical compound, handling “4-((6-Bromopyridin-2-yl)methyl)-1-(methylsulfonyl)azepane” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and physical properties.
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and reactivity. If it exhibits desirable properties (such as biological activity in the case of a drug), then future research could involve optimizing its synthesis, studying its mechanism of action, and testing its efficacy in relevant models.
Eigenschaften
IUPAC Name |
4-[(6-bromopyridin-2-yl)methyl]-1-methylsulfonylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-19(17,18)16-8-3-4-11(7-9-16)10-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDYKSGIKOOXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(CC1)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Bromopyridin-2-yl)methyl)-1-(methylsulfonyl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)
![7-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1399153.png)
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)
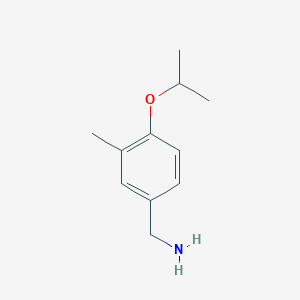
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)

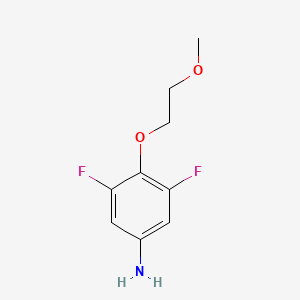
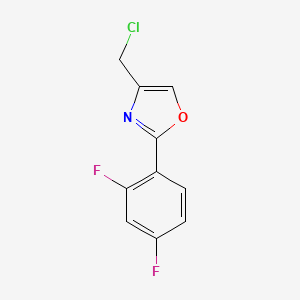
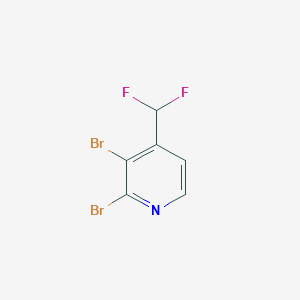
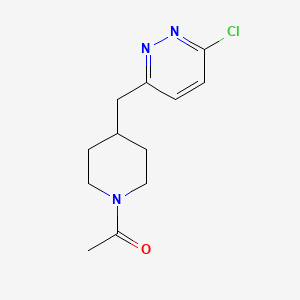
![3-[(2-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1399169.png)
